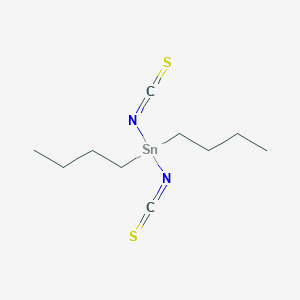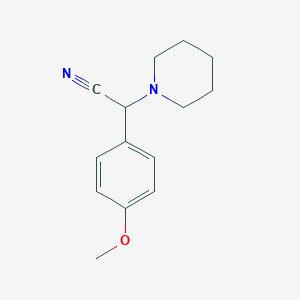![molecular formula C20H12Cl3N3 B101483 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]- CAS No. 17601-86-4](/img/structure/B101483.png)
1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Indole-3-phenylazo-2-trichloromethylbenzene' and is synthesized through a multi-step process involving the reaction of various chemical reagents.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] is not well understood. However, studies have suggested that this compound may act as a ligand and form complexes with various metal ions. These metal complexes may then interact with biological molecules and modulate their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] are not well studied. However, studies have suggested that this compound may have potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in various cancer cell lines. Additionally, this compound has been shown to exhibit anti-inflammatory activity in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] in lab experiments include its ease of synthesis and its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]. These include the synthesis of new metal complexes using this compound as a ligand, the study of its potential applications in the field of catalysis and material science, and the study of its potential applications in medicinal chemistry. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] involves a multi-step process that requires the reaction of various chemical reagents. The first step involves the reaction of 2-nitroaniline with acetic anhydride to produce 2-acetamido-3-nitroaniline. This compound is then reacted with potassium hydroxide to produce 2-amino-3-nitroaniline. The next step involves the reaction of 2-amino-3-nitroaniline with 2,4,5-trichlorobenzoyl chloride to produce 2-amino-3-nitro-N-(2,4,5-trichlorobenzoyl)aniline. This compound is then reduced using sodium dithionite to produce 2-amino-3-(2,4,5-trichlorophenyl)aniline. The final step involves the reaction of 2-amino-3-(2,4,5-trichlorophenyl)aniline with phenyldiazonium chloride to produce 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo].
Applications De Recherche Scientifique
1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo] has potential applications in various fields of scientific research. This compound has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. It has also been used as a fluorescent probe for the detection of various metal ions. Additionally, this compound has been used as a building block for the synthesis of various organic molecules with potential applications in medicinal chemistry.
Propriétés
Numéro CAS |
17601-86-4 |
|---|---|
Nom du produit |
1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]- |
Formule moléculaire |
C20H12Cl3N3 |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
(2-phenyl-1H-indol-3-yl)-(2,4,5-trichlorophenyl)diazene |
InChI |
InChI=1S/C20H12Cl3N3/c21-14-10-16(23)18(11-15(14)22)25-26-20-13-8-4-5-9-17(13)24-19(20)12-6-2-1-3-7-12/h1-11,24H |
Clé InChI |
HHLFUASWQJDOFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)Cl)Cl |
Autres numéros CAS |
17601-86-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



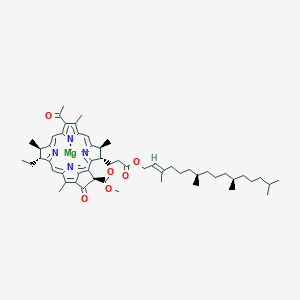
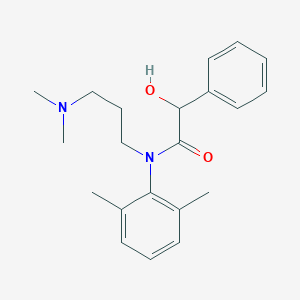
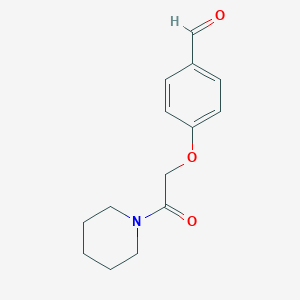
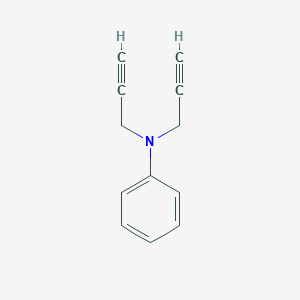
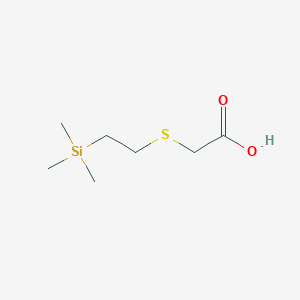





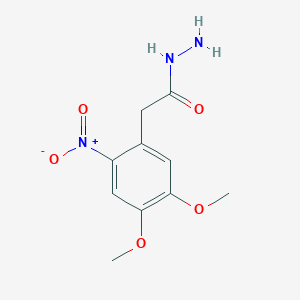
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
